molecular formula C18H25NO5 B2489539 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide CAS No. 900006-40-8

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide

Cat. No. B2489539
CAS RN: 900006-40-8
M. Wt: 335.4
InChI Key: BFXYYLHVBPRQNE-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds featuring a spiro configuration, integrating a benzamide moiety with a dioxaspiro[4.5]decane structure. Such compounds often exhibit interesting biological activities and are studied for their potential in various applications outside the scope of this summary.

Synthesis Analysis

The synthesis of compounds related to "N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide" typically involves multi-step organic reactions, such as the Mannich reaction, which combines ketones or aldehydes with amines and formaldehyde in alcohol to produce compounds with potential growth-regulating activity (Sharifkanov et al., 2001). Additionally, complex syntheses involving palladium-catalyzed aminocarbonylation have been developed to obtain structurally related acrylamides, indicating the chemical versatility of these compounds (Farkas, Petz, & Kollár, 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic techniques such as NMR and IR, alongside X-ray crystallography, revealing intricate details about their stereochemistry and electronic properties. For instance, studies on similar spirocyclic compounds provide insights into their conformations and the effects of substituents on their overall molecular architecture (Canpolat & Kaya, 2004).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Vic-Dioximes

    Compounds related to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide, such as vic-dioxime ligands, have been synthesized and characterized. These ligands coordinate through nitrogen atoms and have applications in forming metal complexes (Canpolat & Kaya, 2004).

  • 1,4-Dioxaspiro[4.5]decan-8-one as a Synthetic Intermediate

    This compound, closely related to this compound, serves as a useful bifunctional synthetic intermediate in organic chemistry, used in synthesizing pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).

Medicinal Chemistry Applications

  • Antiviral Evaluation

    Derivatives of the compound, such as N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, exhibit antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

  • 5-HT1A Receptor Agonists

    1-(1,4-Dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a compound with structural similarities, has been identified as a potent 5-HT1A receptor agonist. This has implications in developing new strategies for pain control and potentially in neuroprotective activity (Franchini et al., 2017).

Material Science and Other Applications

  • Growth-Regulating Activity

    Certain derivatives of the compound demonstrate growth-regulating activities, which could have applications in agriculture and plant biology (Sharifkanov et al., 2001).

  • Phase Equilibria in Sustainable Solvents

    Research on the phase equilibria of 1,4-dioxaspiro[4.5]decane-2-methanol in sustainable solvents provides insights into its potential applications in alternative reaction designs, such as telomerization and extraction/separation processes (Melo et al., 2012).

Safety and Hazards

The related compound {1,4-dioxaspiro[4.5]decan-2-yl}methanamine has hazard statements H315, H318, H335 . This indicates that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-21-15-8-6-7-14(16(15)22-2)17(20)19-11-13-12-23-18(24-13)9-4-3-5-10-18/h6-8,13H,3-5,9-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXYYLHVBPRQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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